ATP-Dependent Irreversible Inactivation of γ-Glutamylcysteine Synthetase: GAH vs. L-Aspartic Acid β-Monohydroxamate
L-Glutamic acid gamma-monohydroxamate (GAH) acts as a mechanism-based, ATP-dependent irreversible inhibitor of Escherichia coli γ-glutamylcysteine synthetase, causing >90% loss of enzyme activity within 3 days [1]. In contrast, the structurally analogous L-aspartic acid β-monohydroxamate fails to produce any detectable inactivation under identical conditions [2]. This differential effect highlights GAH's unique capacity to be processed by the enzyme into a reactive species that covalently modifies the active site, a property not shared by the aspartate-based hydroxamate.
| Evidence Dimension | Irreversible enzyme inactivation potency |
|---|---|
| Target Compound Data | >90% activity loss after 3 days |
| Comparator Or Baseline | L-aspartic acid β-monohydroxamate: 0% activity loss (no inactivation) |
| Quantified Difference | >90 percentage point difference in residual activity |
| Conditions | E. coli γ-glutamylcysteine synthetase, presence of ATP, 3-day incubation |
Why This Matters
This evidence demonstrates that GAH is not a generic hydroxamate; its unique enzyme-specific inactivation mechanism makes it an irreplaceable tool for studying γ-glutamylcysteine synthetase function and for developing mechanism-based inhibitors.
- [1] Katoh M, Hiratake J, Kato H, Oda J. ATP-dependent inactivation of Escherichia coli γ-glutamylcysteine synthetase by L-glutamic acid γ-monohydroxamate. Biosci Biotechnol Biochem. 1998;62(7):1455-1457. View Source
- [2] Katoh M, Hiratake J, Kato H, Oda J. ATP-dependent inactivation of Escherichia coli γ-glutamylcysteine synthetase by L-glutamic acid γ-monohydroxamate. Biosci Biotechnol Biochem. 1998;62(7):1455-1457. View Source
